molecular formula C25H26N4O4 B607908 H2-003 CAS No. 1060438-30-3

H2-003

Cat. No.: B607908
CAS No.: 1060438-30-3
M. Wt: 446.5
InChI Key: LDIDJPZRWAUNLN-UHFFFAOYSA-N
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Description

H2-003 is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a benzamido group, a sec-butylamino group, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H2-003 involves multiple steps. One common approach is the condensation of a furan-2-ylmethylamine with a pyrrolopyridine derivative, followed by the introduction of the benzamido and sec-butylamino groups. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

H2-003 can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamido group can be reduced to form the corresponding amine.

    Substitution: The sec-butylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted pyrrolopyridine derivatives.

Scientific Research Applications

H2-003 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of H2-003 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-benzamido-methyl-3-hydroxy-butyrate: A compound with a similar benzamido group but different structural features.

    Furan-2-methyl: A simpler compound with a furan ring but lacking the complex pyrrolopyridine structure.

Uniqueness

H2-003 is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.

Properties

CAS No.

1060438-30-3

Molecular Formula

C25H26N4O4

Molecular Weight

446.5

IUPAC Name

methyl 3-benzamido-5-(butan-2-ylamino)-1-(furan-2-ylmethyl)pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C25H26N4O4/c1-4-16(2)27-18-13-20-21(28-24(30)17-9-6-5-7-10-17)22(25(31)32-3)29(23(20)26-14-18)15-19-11-8-12-33-19/h5-14,16,27H,4,15H2,1-3H3,(H,28,30)

InChI Key

LDIDJPZRWAUNLN-UHFFFAOYSA-N

SMILES

CCC(C)NC1=CC2=C(N=C1)N(C(=C2NC(=O)C3=CC=CC=C3)C(=O)OC)CC4=CC=CO4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

H2-003;  H2 003;  H2003; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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